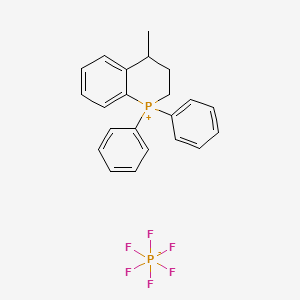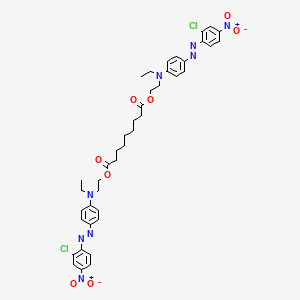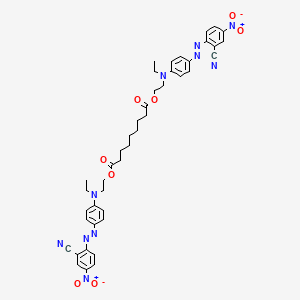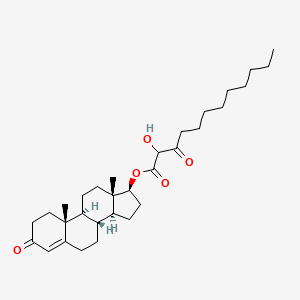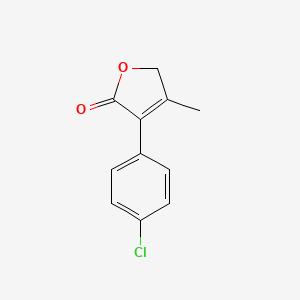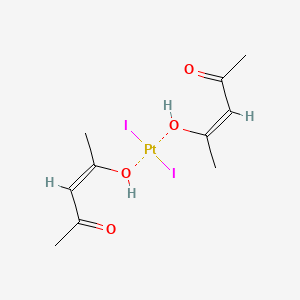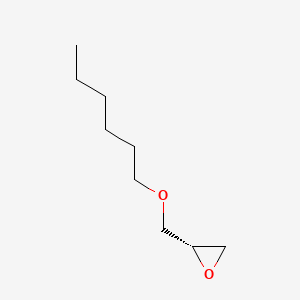
Hexyl glycidyl ether, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl glycidyl ether, (S)-, also known as (S)-2-(hexyloxy)methyl oxirane, is an organic compound with the molecular formula C9H18O2. It is a clear, colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a reactive diluent in epoxy resins, which are widely used in adhesives, coatings, and composite materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl glycidyl ether, (S)-, can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The reaction conditions typically involve moderate temperatures and the use of a phase-transfer catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of hexyl glycidyl ether, (S)-, follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl glycidyl ether, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions typically occur under mild conditions with the presence of a catalyst or base to facilitate the ring-opening process.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols, amines, or thiols depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl glycidyl ether, (S)-, has a wide range of applications in scientific research:
Chemistry: Used as a reactive diluent in epoxy resins, enhancing their mechanical properties and reducing viscosity.
Biology: Employed in the synthesis of biocompatible polymers and hydrogels for drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings for medical devices.
Mécanisme D'action
The mechanism of action of hexyl glycidyl ether, (S)-, primarily involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, such as cross-linking in epoxy resins and the formation of biocompatible polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
Hexyl glycidyl ether, (S)-, can be compared with other glycidyl ethers such as:
2-Ethylhexyl glycidyl ether: Similar in structure but with an ethylhexyl group instead of a hexyl group.
Phenyl glycidyl ether: Contains a phenyl group and is used in the synthesis of epoxy resins with different mechanical properties.
Uniqueness: Hexyl glycidyl ether, (S)-, is unique due to its specific reactivity and the properties it imparts to epoxy resins, such as improved flexibility and reduced viscosity. Its applications in biocompatible polymers and medical devices also highlight its versatility and importance in various fields .
Propriétés
Numéro CAS |
132338-82-0 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2S)-2-(hexoxymethyl)oxirane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m1/s1 |
Clé InChI |
JPEGUDKOYOIOOP-SECBINFHSA-N |
SMILES isomérique |
CCCCCCOC[C@@H]1CO1 |
SMILES canonique |
CCCCCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


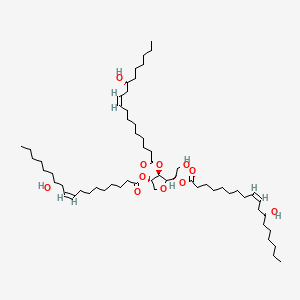
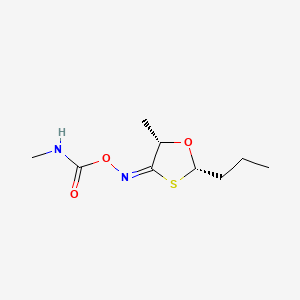



![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
